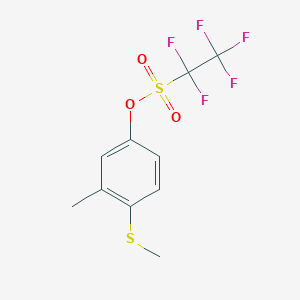
3-Methyl-4-(methylsulfanyl)phenyl pentafluoroethane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-(methylsulfanyl)phenyl pentafluoroethane-1-sulfonate is an organic compound that features a benzene ring substituted with a methyl group, a methylsulfanyl group, and a pentafluoroethane-1-sulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(methylsulfanyl)phenyl pentafluoroethane-1-sulfonate typically involves the following steps:
Formation of the Benzene Derivative:
Sulfonation: The benzene derivative is then subjected to sulfonation using pentafluoroethane-1-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-4-(methylsulfanyl)phenyl pentafluoroethane-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Conversely, reduction of the sulfoxide or sulfone back to the methylsulfanyl group can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, alcohols, thiols), bases (pyridine, triethylamine), solvents (dichloromethane, acetonitrile).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the methylsulfanyl group.
Applications De Recherche Scientifique
3-Methyl-4-(methylsulfanyl)phenyl pentafluoroethane-1-sulfonate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-4-(methylsulfanyl)phenyl pentafluoroethane-1-sulfonate involves its interaction with molecular targets through its sulfonate and methylsulfanyl groups. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methyl-4-(methylsulfanyl)phenyl sulfonate
- 3-Methyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate
- 3-Methyl-4-(methylsulfanyl)phenyl methanesulfonate
Uniqueness
3-Methyl-4-(methylsulfanyl)phenyl pentafluoroethane-1-sulfonate is unique due to the presence of the pentafluoroethane-1-sulfonate group, which imparts distinct chemical properties such as increased electron-withdrawing ability and enhanced stability. This makes it particularly useful in applications where these properties are desirable.
Propriétés
Numéro CAS |
57728-77-5 |
|---|---|
Formule moléculaire |
C10H9F5O3S2 |
Poids moléculaire |
336.3 g/mol |
Nom IUPAC |
(3-methyl-4-methylsulfanylphenyl) 1,1,2,2,2-pentafluoroethanesulfonate |
InChI |
InChI=1S/C10H9F5O3S2/c1-6-5-7(3-4-8(6)19-2)18-20(16,17)10(14,15)9(11,12)13/h3-5H,1-2H3 |
Clé InChI |
WRFPGDBYUBWOHC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OS(=O)(=O)C(C(F)(F)F)(F)F)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


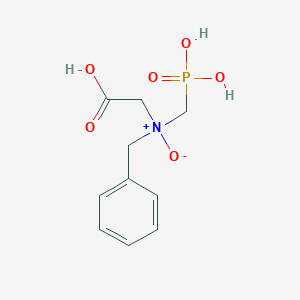
![4,4'-[(3-Methoxyphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14628078.png)

![2,2'-[Dodecane-1,12-diylbis(oxy)]bis(oxane)](/img/structure/B14628091.png)
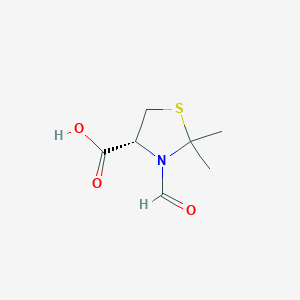
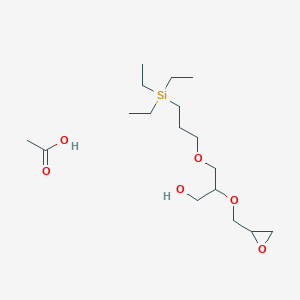
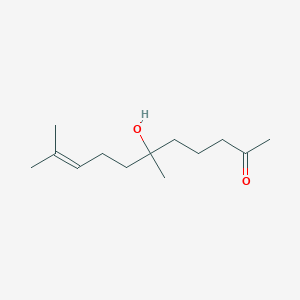
![1H-Benz[f]indazole, 3-phenyl-](/img/structure/B14628129.png)

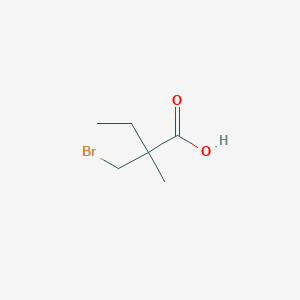

![3-Pyridinesulfonamide, 2-[(3,5-dichlorophenyl)amino]-](/img/structure/B14628137.png)
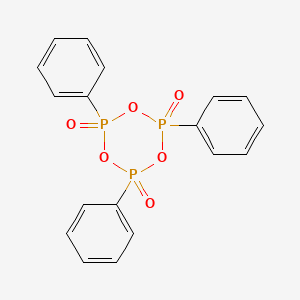
![Dimethyl(phenyl)[(trimethylsilyl)methylidene]-lambda~5~-phosphane](/img/structure/B14628148.png)
